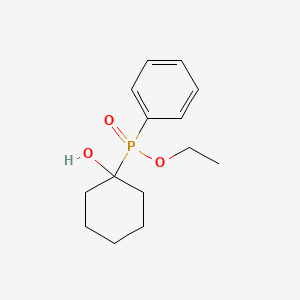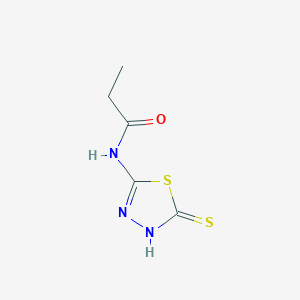![molecular formula C24H18N2O B1658909 [2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone CAS No. 62570-16-5](/img/structure/B1658909.png)
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core, which is fused with an indole moiety and a benzoyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with indole-3-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of substituted derivatives .
科学的研究の応用
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific enzymes or receptors.
作用機序
The mechanism of action of [2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
類似化合物との比較
Similar Compounds
2-(1H-indol-3-yl)-1H-benzo[d]imidazole: This compound also features an indole moiety and has shown significant antimicrobial activity.
5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one: Another indole-containing compound with potential therapeutic applications.
Uniqueness
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone is unique due to its specific structural arrangement, which combines the properties of quinoline, indole, and benzoyl groups.
特性
CAS番号 |
62570-16-5 |
|---|---|
分子式 |
C24H18N2O |
分子量 |
350.4 g/mol |
IUPAC名 |
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H18N2O/c27-24(18-9-2-1-3-10-18)26-22-13-7-4-8-17(22)14-15-23(26)20-16-25-21-12-6-5-11-19(20)21/h1-16,23,25H |
InChIキー |
MRWHHLJKEJMCLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
正規SMILES |
C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[3-(2-morpholin-4-yl-2-oxo-ethyl)sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B1658826.png)
![[2-chloro-6-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B1658827.png)
![5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione](/img/structure/B1658828.png)



![[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] 2-nitrobenzoate](/img/structure/B1658834.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1658837.png)

![(5E)-5-[[2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658840.png)

![[4-[3-[[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamoyl]phenyl]phenyl] acetate](/img/structure/B1658844.png)
![5-[[4-(Dimethylamino)phenyl]methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1658845.png)
![[4-[3-(Benzylcarbamoyl)phenyl]phenyl] acetate](/img/structure/B1658847.png)
